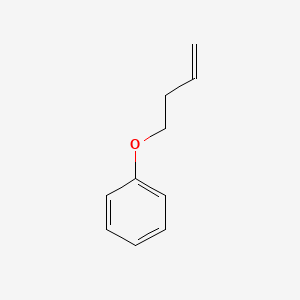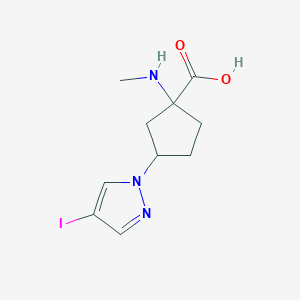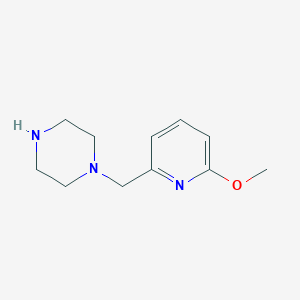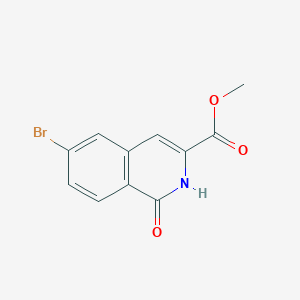
Allylanisole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allylanisole, also known as 4-allylanisole, methyl chavicol, or estragole, is a naturally occurring organic compound with the chemical formula C₁₀H₁₂O. It is commonly found in the essential oils of various plants, including basil, tarragon, and fennel. This compound is known for its sweet, anise-like aroma and is used in the fragrance and flavor industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Allylanisole can be synthesized through several methods. One common synthetic route involves the methylation of chavicol (4-allylphenol) using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate . The reaction typically occurs under reflux conditions, and the product is purified through distillation.
Industrial Production Methods
Industrially, this compound is often obtained by the steam distillation of essential oils from plants like basil (Ocimum basilicum). The essential oil is then subjected to fractional distillation to isolate this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Allylanisole undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group directs incoming electrophiles to the para position.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid
Reduction: Hydrogen gas, palladium on carbon
Substitution: Halogens, nitrating agents
Major Products
- p-Anisaldehyde
Reduction: 4-Propylanisole
Substitution: Various substituted anisoles depending on the electrophile used
Applications De Recherche Scientifique
Allylanisole has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the analysis of essential oils.
Biology: Acts as a semiochemical, influencing the behavior of insects such as bark beetles.
Medicine: Investigated for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the fragrance and flavor industries due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of allylanisole varies depending on its application. In biological systems, it interacts with molecular targets such as voltage-activated sodium channels, inhibiting their function and leading to anti-inflammatory effects . In insects, this compound acts as a repellent by interfering with their olfactory receptors .
Comparaison Avec Des Composés Similaires
Allylanisole is similar to other phenylpropanoids such as anethole, eugenol, and safrole. it is unique due to its specific chemical structure and properties:
Anethole: Similar sweet aroma but differs in the position of the double bond.
Eugenol: Contains a hydroxyl group, giving it different chemical reactivity.
Safrole: Contains a methylenedioxy group, making it structurally distinct.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical properties and pleasant aroma make it valuable in the fragrance and flavor industries, while its biological activities offer potential in medicine and pest control.
Propriétés
Numéro CAS |
2653-89-6 |
|---|---|
Formule moléculaire |
C10H12O |
Poids moléculaire |
148.20 g/mol |
Nom IUPAC |
but-3-enoxybenzene |
InChI |
InChI=1S/C10H12O/c1-2-3-9-11-10-7-5-4-6-8-10/h2,4-8H,1,3,9H2 |
Clé InChI |
VASBMTKQLWDLDL-UHFFFAOYSA-N |
SMILES canonique |
C=CCCOC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-{[(tert-butoxy)carbonyl]amino}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylicacid](/img/structure/B13554358.png)
![6-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B13554361.png)

![2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol](/img/structure/B13554373.png)





![5-[(Tert-butoxy)carbonyl]-2,5-diazabicyclo[2.2.1]heptane-1-carboxylicacid](/img/structure/B13554419.png)

![methyl3-(benzylamino)-2-[(1E)-2-(4-methoxyphenyl)ethenyl]imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13554429.png)
